N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
Description
N²-(4-Methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by a nitro group at position 5, a 4-methoxyphenyl substituent at N², and a 4-methylpiperidin-1-yl group at position 5. Pyrimidine derivatives are extensively studied for their biological activities, including antimicrobial, antifungal, and immunomodulatory properties . This article compares its structural, physicochemical, and biological properties with those of analogous pyrimidine derivatives.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-11-7-9-22(10-8-11)16-14(23(24)25)15(18)20-17(21-16)19-12-3-5-13(26-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELRAPKVCYUDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4,6-Trichloro-5-Nitropyrimidine
The foundational pyrimidine scaffold is synthesized via nitration of 2,4,6-trichloropyrimidine. Nitration employs fuming nitric acid (90%) and sulfuric acid at 0–5°C, yielding 2,4,6-trichloro-5-nitropyrimidine in 68% yield. The nitro group’s meta-directing effect activates positions 2, 4, and 6 for subsequent substitutions.
Alternative Routes via Cyclocondensation
In cases where trichloropyrimidine precursors are unavailable, the pyrimidine ring is constructed using a Taylor synthesis approach:
- Reactants : Nitroguanidine and 1,1,3,3-tetramethoxypropane.
- Conditions : HCl catalysis in ethanol at reflux (78°C, 12 h).
This method affords 5-nitro-2,4-diaminopyrimidine, though with lower regioselectivity for subsequent substitutions.
Sequential Substitution Reactions
Introduction of the 4-Methylpiperidin-1-yl Group at C6
The electron-deficient C6 position undergoes SNAr with 4-methylpiperidine:
- Substrate : 2,4,6-Trichloro-5-nitropyrimidine.
- Conditions : 4-Methylpiperidine (1.2 eq), K2CO3 (2 eq), DMF, 80°C, 8 h.
- Outcome : 6-(4-Methylpiperidin-1-yl)-2,4-dichloro-5-nitropyrimidine (Yield: 82%).
Mechanistic Insight : The nitro group at C5 enhances electrophilicity at C6, enabling nucleophilic attack by 4-methylpiperidine. Steric hindrance from the piperidine’s methyl group is mitigated by using a polar aprotic solvent (DMF) to stabilize the transition state.
Amination at C4
The C4 chloride is replaced with an amine group via SNAr:
- Substrate : 6-(4-Methylpiperidin-1-yl)-2,4-dichloro-5-nitropyrimidine.
- Conditions : NH3 (7 N in dioxane, 3 eq), 70°C, 6 h.
- Outcome : 4-Amino-6-(4-methylpiperidin-1-yl)-2-chloro-5-nitropyrimidine (Yield: 75%).
Optimization Note : Excess ammonia and prolonged reaction times prevent residual chloride impurities.
Buchwald-Hartwig Amination at C2
The C2 chloride undergoes Pd-catalyzed coupling with 4-methoxyaniline:
- Substrate : 4-Amino-6-(4-methylpiperidin-1-yl)-2-chloro-5-nitropyrimidine.
- Catalyst System : Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2 eq), toluene, 100°C, 12 h.
- Outcome : N2-(4-Methoxyphenyl)-6-(4-Methylpiperidin-1-yl)-5-Nitropyrimidine-2,4-Diamine (Yield: 88%).
Critical Parameters :
- Ligand Choice : Xantphos enhances catalyst stability and prevents Pd aggregation.
- Base : Cs2CO3 facilitates deprotonation of 4-methoxyaniline, accelerating oxidative addition.
Alternative Synthetic Pathways
Palladium-Catalyzed Domino Reactions
A one-pot approach leverages Pd2(dba)3 for tandem C-N couplings:
- C6 Substitution : 4-Methylpiperidine via SNAr.
- C2 Substitution : 4-Methoxyaniline via Buchwald-Hartwig.
Solid-Phase Synthesis
Adapting methods from peptidomimetic chemistry:
- Resin-Bound Intermediate : 2-Chloro-5-nitro-4-aminopyrimidine linked to Wang resin.
- Stepwise Functionalization :
- C6: 4-Methylpiperidine in DMF/DBU.
- C2: 4-Methoxyaniline via on-resin Pd coupling.
- Cleavage : TFA/CH2Cl2 (1:1).
- Yield : 65% (purity >90% by HPLC).
Reaction Optimization and Challenges
Regioselectivity in Nitration
Nitration of 2,4,6-trichloropyrimidine predominantly occurs at C5 (85% selectivity) due to the electron-withdrawing effect of adjacent chlorides. Minor byproducts (C3 and C5/C6 dinitro derivatives) are removed via column chromatography.
Functional Group Compatibility
- Nitro Group Stability : The nitro group remains intact under Pd-catalyzed conditions but may reduce under high-pressure H2.
- Amine Protection : Unprotected amines at C4 require inert atmospheres to prevent oxidation during coupling steps.
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement Strategy |
|---|---|---|---|
| C6 Substitution | DMF | 80 | Microwave irradiation (15 min, 100 W) |
| C4 Amination | Dioxane | 70 | Ultrasonic agitation (40 kHz) |
| C2 Coupling | Toluene | 100 | Catalyst recycling (up to 3 cycles) |
Chemical Reactions Analysis
Types of Reactions
N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various functionalized derivatives.
Scientific Research Applications
N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among pyrimidine derivatives:
Key Observations :
- The nitro group at position 5 is a common feature in many analogues, contributing to electron-deficient aromatic systems that may interact with biological targets .
- Piperidine vs. morpholine at position 6 alters hydrogen-bonding capacity: morpholine’s oxygen can act as an acceptor, while piperidine’s nitrogen may participate in protonation-dependent interactions .
Physicochemical Properties
The table below summarizes physicochemical properties inferred from structural
Key Observations :
- The 4-methoxyphenyl group in the target compound increases LogP compared to dimethylaminopropyl analogues, suggesting greater lipophilicity .
- Low aqueous solubility in the target compound and may necessitate formulation adjustments for bioavailability.
- High polar surface areas (>100 Ų) across all compounds indicate moderate permeability, consistent with pyrimidine derivatives .
Biological Activity
N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and applications based on current research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a methoxyphenyl group, a methylpiperidinyl group, and a nitropyrimidine moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of Pyrimidine Core : Initial steps focus on constructing the pyrimidine backbone.
- Introduction of Functional Groups : Subsequent reactions incorporate the methoxyphenyl and methylpiperidinyl groups using nitrating agents and other reagents under controlled conditions.
Table 1: Overview of Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nitration | Nitro group introduction |
| 2 | Substitution | Methoxy and piperidine derivatives |
| 3 | Reduction | Catalysts like palladium for nitro reduction |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibited cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The mechanism involved the compound's interaction with specific cellular targets, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table 2: Antimicrobial Efficacy
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer proliferation and microbial metabolism.
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways related to cell survival and apoptosis.
Research Applications
This compound serves as a valuable scaffold in drug discovery. Its derivatives are being explored for their potential as:
- Anticancer Agents : Further optimization could lead to novel therapies targeting resistant cancer types.
- Antimicrobial Agents : The compound's unique structure allows for modifications that enhance its spectrum of activity against resistant strains.
Q & A
Basic: What synthetic methodologies are optimized for preparing N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine?
Answer:
The synthesis typically involves multi-step reactions, starting with condensation of aromatic aldehydes with urea derivatives under acidic/basic conditions to form the pyrimidine core. For example:
- Step 1: Condensation of 4-methoxyphenylguanidine with a nitro-substituted pyrimidine precursor under reflux in ethanol, catalyzed by HCl .
- Step 2: Nucleophilic substitution at the 6-position using 4-methylpiperidine in DMF at 80–100°C to introduce the piperidinyl group .
- Optimization: Key variables include solvent polarity (DMF enhances nucleophilicity), temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine:pyrimidine) to minimize byproducts .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the 4-methoxyphenyl group) confirm steric and electronic interactions .
- Hydrogen bonding: Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5 with a distance of 2.02 Å) stabilize the conformation .
- Weak interactions: C–H⋯O and C–H⋯π bonds (e.g., involving the methoxy group) contribute to crystal packing .
Advanced: How does the nitro group at the 5-position influence reactivity and biological activity?
Answer:
The nitro group is electron-withdrawing, directing electrophilic substitution reactions and enhancing interactions with biological targets:
- Reduction potential: The nitro group can be reduced to an amine (–NH2) under H2/Pd-C, altering solubility and bioactivity .
- Antimicrobial activity: Nitro-substituted pyrimidines exhibit enhanced inhibition of bacterial dihydrofolate reductase (DHFR) due to improved π-π stacking with the enzyme’s aromatic residues .
Advanced: What computational approaches predict the compound’s binding affinity to target proteins?
Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with DHFR (PDB: 1DHF). The nitro group shows a binding energy of −8.2 kcal/mol, forming hydrogen bonds with Asp27 and Leu5 .
- MD simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
Advanced: How do structural modifications at the 4-methylpiperidin-1-yl group affect pharmacokinetics?
Answer:
- Lipophilicity: Replacing 4-methylpiperidine with morpholine increases logP by 0.3 units, enhancing blood-brain barrier penetration .
- Metabolic stability: Piperidine’s methyl group reduces CYP3A4-mediated oxidation compared to unsubstituted piperidine (t1/2 increases from 2.1 to 4.8 hours in vitro) .
Basic: What analytical techniques are used for purity assessment?
Answer:
- HPLC: C18 column (5 µm, 250 × 4.6 mm), mobile phase MeCN:H2O (70:30), retention time 6.8 min, purity >98% .
- 1H NMR: Key signals include δ 8.29 (s, 1H, pyrimidine-H), δ 3.74 (s, 3H, OCH3), and δ 1.2–1.6 (m, 9H, piperidine-CH3) .
Advanced: How does polymorphism impact the compound’s physicochemical properties?
Answer:
- Solubility: Polymorph A (monoclinic) has 2.3 mg/mL solubility in PBS, while Polymorph B (triclinic) shows 1.1 mg/mL due to tighter crystal packing .
- Dissolution rate: Polymorph A achieves 90% dissolution in 60 min vs. 45% for B, critical for bioavailability .
Advanced: What strategies resolve contradictory data in biological assays?
Answer:
- Dose-response curves: Replicate IC50 values (e.g., 12 µM vs. 18 µM) are normalized using Hill slopes to account for assay variability .
- Counter-screening: Test against off-targets (e.g., human DHFR vs. bacterial DHFR) to confirm selectivity .
Basic: What solvents stabilize the compound during storage?
Answer:
- Short-term: DMSO (stable for 6 months at −20°C, no precipitation) .
- Long-term: Lyophilized powder under argon retains >95% purity for 2 years .
Advanced: What mechanistic insights explain its antimicrobial activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
